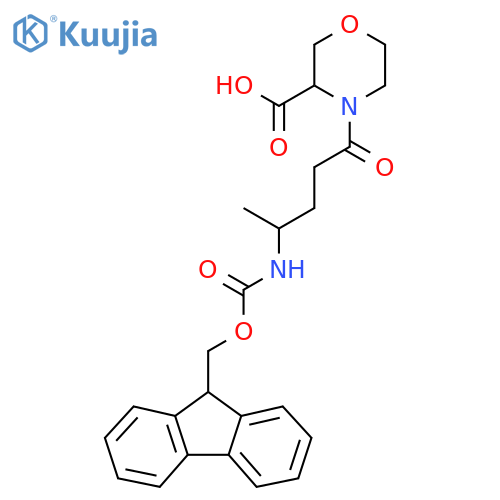Cas no 2171642-76-3 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid
- EN300-1515324
- 2171642-76-3
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid
-
- インチ: 1S/C25H28N2O6/c1-16(10-11-23(28)27-12-13-32-15-22(27)24(29)30)26-25(31)33-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21-22H,10-15H2,1H3,(H,26,31)(H,29,30)
- InChIKey: YERZFFCJKBFWKX-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(CCC(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 452.19473662g/mol
- どういたいしつりょう: 452.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 105Ų
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1515324-10.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid |
2171642-76-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1515324-0.05g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid |
2171642-76-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1515324-1.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid |
2171642-76-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1515324-2500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid |
2171642-76-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1515324-250mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid |
2171642-76-3 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1515324-500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid |
2171642-76-3 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1515324-5.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid |
2171642-76-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1515324-100mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid |
2171642-76-3 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1515324-0.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid |
2171642-76-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1515324-2.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]morpholine-3-carboxylic acid |
2171642-76-3 | 2.5g |
$6602.0 | 2023-06-05 |
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acidに関する追加情報
Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic Acid (CAS No. 2171642-76-3)
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid, identified by its CAS number CAS NO. 2171642-76-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit potential applications in the development of novel therapeutic agents, particularly in the realm of targeted drug delivery systems and protease inhibition. The structural features of this molecule, including its fluoren-9-ylmethoxycarbonyl moiety and morpholine ring system, contribute to its unique chemical properties and biological activities.
The synthesis of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the fluoren-9-ylmethoxycarbonyl group is particularly critical, as it serves as a protecting group for the amino function and enhances the solubility and stability of the compound. Additionally, the morpholine ring system contributes to the molecule's overall bioactivity by influencing its interactions with biological targets.
In recent years, there has been a growing interest in the development of peptidomimetics as alternatives to traditional peptides in drug design. Peptidomimetics are designed to mimic the bioactivity of peptides while exhibiting improved pharmacokinetic properties, such as enhanced stability and reduced immunogenicity. The compound 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid fits into this category, as it can serve as a building block for the synthesis of peptidomimetic analogs. These analogs have shown promise in various therapeutic areas, including cancer treatment, inflammation modulation, and neurodegenerative disease management.
The role of computational chemistry in the design and optimization of such compounds cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to predict the structural and functional properties of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid with high accuracy. These predictions are invaluable in guiding synthetic efforts and in understanding how modifications to the molecular structure can influence its biological activity.
Recent studies have highlighted the potential of this compound in inhibiting specific proteases that are implicated in various diseases. Proteases are enzymes that play a crucial role in many biological processes, including signal transduction, protein degradation, and cell proliferation. By inhibiting these enzymes, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid and its derivatives may offer a means of modulating these processes for therapeutic benefit. For instance, inhibitors of matrix metalloproteinases (MMPs) have been extensively studied for their potential in treating cancer metastasis and inflammatory diseases.
The morpholine ring system in 4-4-({(9H-fluoren-9-ylmethoxycarbonyl}amino)pentanoylmorpholine)-3-carboxylic acid is particularly noteworthy, as it has been shown to enhance binding affinity to certain biological targets. This is due to the ability of morpholine to form hydrogen bonds and hydrophobic interactions with complementary sites on proteins. The presence of multiple hydrogen bond donors and acceptors within this moiety allows for strong and specific binding interactions, which is essential for effective drug design.
The synthetic route to 4-(tert-butoxycarbonylamino)pentanoylmorpholine involves several key steps that must be carefully optimized. The introduction of the tert-butoxycarbonyl (Boc) group is crucial for protecting the amino function during subsequent synthetic transformations. This protection strategy ensures that the amino group remains available for further functionalization without undergoing unwanted side reactions. Additionally, the use of morpholine as a chiral auxiliary or ligand can improve the enantioselectivity of reactions, leading to higher yields of optically active compounds.
In conclusion, 4-(tert-butoxycarbonylamino)pentanoylmorpholine is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for designing peptidomimetics and protease inhibitors. The combination of synthetic chemistry expertise and computational modeling has enabled researchers to explore its full potential, paving the way for novel therapeutic agents that address unmet medical needs.
2171642-76-3 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylmorpholine-3-carboxylic acid) 関連製品
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)
- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)
- 2758004-11-2(3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride)
- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)
- 1352537-57-5(2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester)
- 77253-23-7(2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid)
- 2168502-75-6(1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride)
- 125789-08-4(5-Chloro-1H-imidazol-2-amine)
- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)
- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)




